Cipralisant Maleate

Descripción

Propiedades

IUPAC Name |

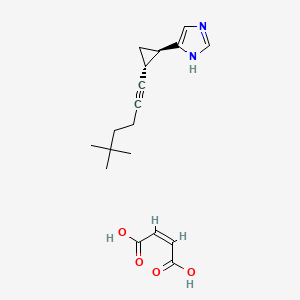

(Z)-but-2-enedioic acid;5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.C4H4O4/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13;5-3(6)1-2-4(7)8/h9-12H,5,7-8H2,1-3H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQWRCNAPQJQLL-COALEZEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC#CC1CC1C2=CN=CN2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223420-20-0 | |

| Record name | Cipralisant maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223420200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIPRALISANT MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ENI812SZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cipralisant Maleate: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant (also known as GT-2331) is a potent and selective ligand for the histamine H3 receptor (H3R), a key presynaptic autoreceptor in the central nervous system.[1] Initially classified as a selective H3R antagonist, further research has revealed a more complex pharmacological profile, including agonist properties in certain in vitro systems, a phenomenon known as functional selectivity.[1][2] This dual activity makes Cipralisant a molecule of significant interest for its potential therapeutic applications, particularly in the realm of neurological and cognitive disorders. This technical guide provides a comprehensive overview of the core mechanism of action of Cipralisant Maleate, detailing its interaction with the H3 receptor, the subsequent signaling cascades, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its effects primarily by binding to the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that is predominantly expressed in the central nervous system.[3] As a presynaptic autoreceptor, its activation by histamine inhibits the synthesis and release of histamine from histaminergic neurons.[1] Furthermore, H3 receptors also function as heteroreceptors, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

Cipralisant's mechanism is nuanced due to its functional selectivity. In vivo, it primarily acts as an antagonist , blocking the inhibitory effects of histamine on the H3 receptor. This leads to an increase in the release of histamine and other neurotransmitters, which is thought to underlie its wake-promoting and pro-cognitive effects. Conversely, in certain in vitro assays, Cipralisant can act as a full or partial agonist , stimulating H3 receptor-mediated signaling pathways. This complex profile highlights the importance of the specific cellular context and signaling pathway being investigated when characterizing the activity of this compound.

Binding Affinity and Potency

This compound demonstrates high affinity and potency for the histamine H3 receptor. The following table summarizes key quantitative data from various in vitro studies.

| Parameter | Species | Value | Reference |

| pKi | - | 9.9 | |

| Ki | Rat | 0.47 nM | |

| EC50 ([³⁵S]GTPγS binding) | Rat | 5.6 nM |

Pharmacological Activity

In Vitro Activity

In vitro studies have demonstrated Cipralisant's dual agonist and antagonist properties. In HEK cells expressing the rat H3 receptor, Cipralisant acts as a potent full agonist, potently inhibiting forskolin-induced cAMP accumulation. It also stimulates the binding of [³⁵S]GTPγS to membranes from these cells, indicating its ability to activate G-protein signaling. However, in a rat brain synaptosome model, it behaves as a partial agonist.

In Vivo Activity

In vivo, Cipralisant consistently demonstrates antagonist activity. It effectively blocks the effects of H3 receptor agonists, such as the R-α-methylhistamine-induced drinking response in rats. Administration of Cipralisant has been shown to promote wakefulness and enhance cognitive performance in animal models, consistent with the expected effects of an H3 receptor antagonist. For instance, it significantly improved performance in a repeated acquisition model in rats.

Signaling Pathways

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other downstream effectors, including N-type voltage-gated calcium channels. Furthermore, H3 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.

As an antagonist, Cipralisant blocks the histamine-induced activation of these pathways. As an in vitro agonist, it can directly stimulate the Gi/o-mediated signaling cascade.

References

- 1. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

GT-2331 (Cipralisant): A Technical Overview of its Histamine H3 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GT-2331, also known as Cipralisant, is a potent and selective ligand for the histamine H3 receptor. Initially characterized as a powerful antagonist, subsequent research has revealed a more complex pharmacological profile, including agonist and partial agonist activities in certain in vitro systems. This dualistic nature, demonstrating functional selectivity, makes GT-2331 a significant tool for studying the intricacies of H3 receptor signaling and a compound of interest in the development of therapeutics for neurological and cognitive disorders. This technical guide provides a comprehensive overview of the available data on GT-2331's H3 receptor activity, detailing its pharmacological characteristics, the experimental protocols used for its evaluation, and the underlying signaling pathways. A notable aspect of GT-2331's development is the reassessment of its absolute configuration, which has been corrected from the initially reported (1R,2R) to the (1S,2S)-enantiomer[1][2].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for GT-2331, providing a comparative view of its binding affinity and functional potency across different experimental models.

Table 1: Receptor Binding Affinity of GT-2331

| Parameter | Species/Tissue | Value | Reference |

| pKi | Human Histamine H3 Receptor | 9.9 | [3] |

| Ki | Rat Histamine H3 Receptor | 0.47 nM | [3] |

Table 2: Functional Activity of GT-2331

| Assay | Species/Tissue | Parameter | Value | Reference |

| Guinea-Pig Jejunum Contraction | Guinea Pig | pA2 | 8.5 ± 0.03 | [4] |

| [35S]GTPγS Binding (HEK cells expressing rat H3R) | Rat | EC50 | 5.6 nM | |

| Adenylyl Cyclase Inhibition (HEK cells) | - | Agonist Activity | Full Agonist | |

| Norepinephrine Release (Cardiac Synaptosomes) | Guinea Pig | Antagonist Activity | Demonstrated | |

| Rat Brain Synaptosome Model | Rat | Agonist Activity | Partial Agonist |

Table 3: In Vivo Efficacy of GT-2331

| Model | Species | Dose | Effect | Reference |

| Repeated Acquisition Avoidance | Spontaneously Hypertensive Rat (SHR) pups | 1 mg/kg (s.c.) | Enhanced performance | |

| R-α-methylhistamine-induced Drinking | Rat | 10 mg/kg (p.o.) | Complete blockade |

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. GT-2331, as an antagonist, blocks the constitutive activity of the H3 receptor and the effects of agonists, thereby increasing histamine release and the release of other neurotransmitters. In some in vitro systems, however, it can act as an agonist, directly inhibiting adenylyl cyclase.

Caption: Histamine H3 Receptor Signaling Pathway and the Dual Action of GT-2331.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and may have been adapted for the specific evaluation of GT-2331.

Guinea-Pig Jejunum Contraction Assay

This assay assesses the functional antagonist activity of GT-2331 at presynaptic H3 heteroreceptors on cholinergic nerves.

Methodology:

-

Tissue Preparation: A segment of the guinea-pig jejunum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Stimulation: The tissue is subjected to electrical field stimulation (EFS) to induce neurogenic contractions.

-

Agonist Response: A cumulative concentration-response curve is generated for a standard H3 receptor agonist (e.g., (R)-α-methylhistamine), which inhibits the EFS-induced contractions.

-

Antagonist Incubation: The tissue is incubated with varying concentrations of GT-2331 for a predetermined period.

-

Antagonist Challenge: In the presence of GT-2331, the agonist concentration-response curve is re-determined.

-

Data Analysis: The rightward shift in the agonist concentration-response curve is used to calculate the pA2 value for GT-2331, which quantifies its antagonist potency.

Norepinephrine Release Assay from Cardiac Synaptosomes

This assay evaluates the antagonist activity of GT-2331 at H3 heteroreceptors on sympathetic nerve terminals.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from guinea-pig heart tissue by homogenization and differential centrifugation.

-

Radiolabeling: The synaptosomes are incubated with [3H]-norepinephrine to label the neurotransmitter stores.

-

Stimulation of Release: The synaptosomes are stimulated with a depolarizing agent (e.g., high potassium concentration) to induce [3H]-norepinephrine release.

-

Agonist Inhibition: The effect of an H3 receptor agonist on the stimulated release is measured.

-

Antagonist Treatment: The ability of GT-2331 to reverse the agonist-induced inhibition of [3H]-norepinephrine release is determined.

-

Quantification: The amount of radioactivity released is measured by liquid scintillation counting.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the H3 receptor, providing a measure of agonist or partial agonist activity.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the histamine H3 receptor (e.g., HEK-293 cells).

-

Assay Buffer: The assay is performed in a buffer containing GDP to allow for nucleotide exchange upon receptor activation.

-

Incubation: Membranes are incubated with varying concentrations of GT-2331 in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

G Protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Termination and Filtration: The reaction is terminated, and the membranes are rapidly filtered to separate bound from unbound [35S]GTPγS.

-

Detection: The amount of [35S]GTPγS bound to the membranes is quantified using a scintillation counter. The EC50 value for GT-2331 is determined from the concentration-response curve.

Adenylyl Cyclase Activity Assay

This assay directly measures the functional consequence of H3 receptor activation (or its blockade) on the downstream effector enzyme, adenylyl cyclase.

Methodology:

-

Cell Culture: Cells expressing the histamine H3 receptor are cultured and treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Compound Treatment: The cells are then incubated with GT-2331.

-

cAMP Measurement: The intracellular concentration of cAMP is measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of GT-2331 to inhibit forskolin-stimulated cAMP accumulation is indicative of its agonist activity at the H3 receptor.

Experimental Workflow

The evaluation of a novel histamine H3 receptor antagonist like GT-2331 typically follows a structured experimental workflow, from initial binding studies to in vivo efficacy models.

Caption: A typical experimental workflow for the characterization of an H3 receptor antagonist.

References

- 1. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

Perceptin: A Novel Neurorestorative Agent for Cognitive Disorders - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive disorders, including Alzheimer's disease and other dementias, represent a significant and growing unmet medical need. The complex pathophysiology of these conditions, involving neuroinflammation, synaptic dysfunction, and neuronal loss, necessitates the development of novel therapeutic agents with multifaceted mechanisms of action. This document introduces "Perceptin," a hypothetical neurorestorative agent engineered to modulate key signaling pathways implicated in the progression of cognitive decline. Perceptin's primary mechanism is the potentiation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting neuronal survival, enhancing synaptic plasticity, and reducing neuroinflammation. This whitepaper provides a comprehensive overview of the preclinical data supporting the therapeutic potential of Perceptin, details the experimental protocols for its evaluation, and outlines the proposed signaling cascade through which it exerts its neuroprotective effects.

Introduction: The Challenge of Cognitive Disorders and the Rationale for Perceptin

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. In conditions like Alzheimer's disease, this leads to a decline in cognitive functions such as memory and thinking.[1] Key pathological mechanisms include the accumulation of misfolded proteins (e.g., amyloid-beta and tau), oxidative stress, mitochondrial dysfunction, and chronic neuroinflammation.[2][3][4]

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. In the central nervous system, dysregulated PI3K/Akt signaling is linked to the pathogenesis of cognitive disorders like Alzheimer's disease.[5] Enhancing this pathway presents a promising therapeutic strategy to counteract neurodegeneration. Perceptin is a novel small molecule designed to selectively activate Akt, thereby restoring the neuroprotective functions of this pathway.

Proposed Mechanism of Action of Perceptin

Perceptin is hypothesized to exert its neurorestorative effects by modulating the PI3K/Akt signaling pathway. This pathway is integral to neuronal health, and its impairment is a key factor in the progression of neurodegenerative diseases. The proposed signaling cascade is as follows:

Caption: Proposed signaling pathway of Perceptin.

Preclinical Data

The therapeutic potential of Perceptin has been evaluated in a series of preclinical studies, including in vitro cell-based assays and in vivo animal models of cognitive impairment.

In Vitro Efficacy

Table 1: In Vitro Neuroprotective Effects of Perceptin

| Assay | Cell Type | Challenge | Perceptin Concentration (nM) | Outcome Measure | Result (% of Control) |

| Neuronal Viability | SH-SY5Y | Amyloid-beta (Aβ) | 10 | MTT Assay | 125% |

| 50 | MTT Assay | 148% | |||

| 100 | MTT Assay | 162% | |||

| Synaptic Density | Primary Cortical Neurons | - | 50 | Synaptophysin Staining | 135% |

| Anti-inflammatory Activity | BV-2 Microglia | Lipopolysaccharide (LPS) | 50 | TNF-α ELISA | 45% |

In Vivo Efficacy

Table 2: In Vivo Cognitive Enhancement in a Mouse Model of Alzheimer's Disease (APP/PS1)

| Behavioral Test | Treatment Group | N | Performance Metric | Result | P-value |

| Morris Water Maze | Vehicle | 12 | Escape Latency (s) | 45.2 ± 3.1 | - |

| Perceptin (10 mg/kg) | 12 | Escape Latency (s) | 28.7 ± 2.5 | < 0.01 | |

| Novel Object Recognition | Vehicle | 12 | Recognition Index | 0.52 ± 0.04 | - |

| Perceptin (10 mg/kg) | 12 | Recognition Index | 0.78 ± 0.05 | < 0.001 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Neuroprotection Assay

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Aβ Preparation: Aβ1-42 peptide is oligomerized by dissolving in hexafluoroisopropanol (HFIP), dried, and resuspended in DMSO, followed by dilution in cell culture medium and incubation at 4°C for 24 hours.

-

Treatment: Cells are pre-treated with varying concentrations of Perceptin for 2 hours before the addition of 10 µM oligomeric Aβ for 24 hours.

-

Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

In Vivo Behavioral Testing: Morris Water Maze

-

Apparatus: A circular pool (120 cm diameter) filled with opaque water is used. A hidden platform is submerged 1 cm below the water surface in one quadrant.

-

Acquisition Phase: APP/PS1 mice are trained for 5 consecutive days with four trials per day. In each trial, the mouse is released from a different starting position and allowed to search for the platform for 60 seconds. The time to reach the platform (escape latency) is recorded.

-

Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant is measured.

Caption: Preclinical evaluation workflow for Perceptin.

Future Directions and Clinical Development

The promising preclinical data for Perceptin warrant further investigation into its safety and efficacy. The next steps in the development of Perceptin will involve:

-

Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies in multiple species to establish a safety profile.

-

IND-Enabling Studies: Completion of all necessary studies to support an Investigational New Drug (IND) application to the FDA.

-

Phase 1 Clinical Trials: First-in-human studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.

The logical progression of the Perceptin development program is outlined below:

Caption: Logical flow of Perceptin's drug development program.

Conclusion

Perceptin represents a promising, novel therapeutic candidate for the treatment of cognitive disorders. Its targeted mechanism of action, focused on the potentiation of the neuroprotective PI3K/Akt signaling pathway, addresses a key pathological driver of neurodegeneration. The preclinical data presented in this whitepaper demonstrate its potential to improve neuronal survival, enhance synaptic function, and ameliorate cognitive deficits in a relevant animal model. Further development of Perceptin is highly warranted to translate these encouraging preclinical findings into a viable therapy for patients suffering from devastating cognitive disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solving neurodegeneration: common mechanisms and strategies for new treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

Cipralisant Maleate: A Deep Dive into Functional Selectivity at the Histamine H3 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cipralisant Maleate (GT-2331), a potent ligand for the histamine H3 receptor (H3R), presents a compelling case study in the pharmacological principle of functional selectivity. Initially classified as an H3R antagonist based on in vivo studies, subsequent in vitro research has revealed a more complex profile, demonstrating agonist activity through specific G-protein-coupled pathways. This dual-action nature, where a single ligand differentially activates downstream signaling cascades, is the essence of functional selectivity or biased agonism. This document provides a comprehensive technical overview of the functional selectivity of this compound, detailing its interaction with the H3R and the subsequent intracellular signaling events. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and workflows to facilitate a deeper understanding for researchers in drug development.

Introduction to this compound and Functional Selectivity

Cipralisant is a high-affinity H3R ligand with a pKi of 9.9.[1][2] The H3R is a presynaptic autoreceptor and heteroreceptor that primarily couples to the Gαi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the release of histamine and other neurotransmitters.

The concept of functional selectivity challenges the traditional two-state model of receptor activation (active vs. inactive). Instead, it posits that ligands can stabilize distinct receptor conformations, each capable of preferentially engaging with a subset of intracellular signaling partners. For a G-protein-coupled receptor (GPCR) like the H3R, these partners include various G-protein subtypes (Gαi/o, Gαs, Gαq) and β-arrestins. A functionally selective ligand, therefore, can act as an agonist for one pathway, a partial agonist for another, and an antagonist for a third, all through its interaction with a single receptor. Cipralisant's profile as an in vivo antagonist but an in vitro agonist for Gαi/o-mediated signaling makes it a clear example of this phenomenon.[1][3]

Quantitative Pharmacology of this compound

The functional selectivity of Cipralisant is best understood by comparing its potency and efficacy across different signaling pathways. While a complete dataset from a single study is not publicly available, the following table summarizes the known quantitative parameters for Cipralisant's activity at the H3R.

| Assay Type | Signaling Pathway | Parameter | Value | Species | Cell System | Reference |

| G-Protein Activation | Gαi/o | EC50 ([35S]GTPγS Binding) | 5.6 nM | Rat | HEK cells | [2] |

| Second Messenger | Gαi/o (Adenylyl Cyclase Inhibition) | Activity | Potent Full Agonist | Rat | HEK cells | |

| Binding Affinity | - | pKi | 9.9 | Not Specified | Not Specified | |

| Binding Affinity | - | Ki | 0.47 nM | Rat | Not Specified |

Signaling Pathways Modulated by Cipralisant

The H3R, like many GPCRs, can signal through multiple pathways. Cipralisant's functional selectivity arises from its differential effects on these pathways.

Gαi/o-Mediated Pathway (Agonist Activity)

Cipralisant has been shown to be a potent full agonist for the Gαi/o-mediated signaling cascade. This is the canonical pathway for the H3R. Upon binding of Cipralisant, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o-GTP complex then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.

β-Arrestin Pathway and ERK Activation

In addition to G-protein coupling, GPCRs can signal through β-arrestins. Upon agonist binding and subsequent phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).

The effect of Cipralisant on β-arrestin recruitment to the H3R has not been extensively reported. A truly comprehensive understanding of its functional selectivity would require a quantitative comparison of its activity in G-protein versus β-arrestin-mediated pathways. If Cipralisant were to show low efficacy or act as an antagonist for β-arrestin recruitment while being a full agonist for Gαi/o activation, it would be classified as a G-protein-biased agonist.

Experimental Protocols

To characterize the functional selectivity of a ligand like Cipralisant, a panel of assays is required. Below are detailed methodologies for the key experiments.

[³⁵S]GTPγS Binding Assay (Gαi/o Activation)

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. For Gαi/o-coupled receptors, agonist stimulation increases the rate of [³⁵S]GTPγS binding.

Workflow Diagram:

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Cipralisant Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Cipralisant Maleate (also known as GT-2331 Maleate). Cipralisant is a potent and selective histamine H3 receptor ligand that has been a subject of significant interest in medicinal chemistry and pharmacology for its potential therapeutic applications in cognitive disorders.[1]

Chemical Identity and Structure

Cipralisant is a small molecule characterized by a cyclopropyl ring linking an imidazole group and a dimethylhexynyl chain. The maleate salt form is commonly used in research and development. The biologically active enantiomer has been identified as the (1S,2S)-enantiomer.[2][3]

-

IUPAC Name: (2Z)-but-2-enedioic acid;5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole[3][4]

-

Synonyms: GT-2331 Maleate, Perceptin

-

CAS Number: 223420-20-0 (for the maleate salt)

-

Chemical Formula: C₁₈H₂₄N₂O₄

-

SMILES: CC(C)(C)CCC#C[C@H]1C[C@@H]1c2cnc[nH]2.C(=C/C(=O)O)\C(=O)O

The structural backbone of Cipralisant features an imidazole ring, which is crucial for its interaction with the histamine H3 receptor, and a lipophilic side chain that contributes to its binding affinity and pharmacokinetic properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 332.39 g/mol | |

| Molecular Formula | C₁₈H₂₄N₂O₄ | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| pKi for Histamine H3 Receptor | 9.9 | |

| Ki for rat Histamine H3 Receptor | 0.47 nM |

Note: Specific experimental values for melting point, boiling point, and pKa are not consistently reported in publicly available literature. The provided data is based on available information from chemical suppliers and databases.

Mechanism of Action and Signaling Pathway

Cipralisant exhibits complex pharmacology at the histamine H3 receptor, acting as an antagonist in some functional assays while demonstrating agonist or partial agonist properties in others. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

As a presynaptic autoreceptor, the H3 receptor plays a crucial role in regulating the synthesis and release of histamine in the central nervous system. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. By antagonizing the H3 receptor, Cipralisant can increase the release of these neurotransmitters, which is thought to be the basis for its cognitive-enhancing effects.

Below is a diagram illustrating the signaling pathway of the histamine H3 receptor and the putative mechanism of action of Cipralisant.

Caption: Histamine H3 Receptor Signaling Pathway and Cipralisant's Mechanism of Action.

Experimental Protocols

This section outlines generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for similar imidazole-containing compounds.

The synthesis of Cipralisant has been reported in the literature, involving the construction of the key cyclopropane ring and the subsequent attachment of the imidazole moiety. A generalized workflow for a potential synthetic route is depicted below.

Caption: Generalized Synthetic Workflow for this compound.

Methodology:

-

Cyclopropanation: A key step involves the formation of the substituted cyclopropane ring. This can be achieved through various methods, such as the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation of an appropriate alkene precursor with a diazo compound.

-

Imidazole Moiety Introduction: The imidazole ring can be introduced either by building it onto the cyclopropyl intermediate or by coupling a pre-formed imidazole derivative.

-

Purification of Cipralisant Free Base: The crude product is typically purified using column chromatography on silica gel. The choice of eluent would depend on the polarity of the intermediates and the final product. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often employed.

-

Salt Formation: The purified Cipralisant free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of maleic acid dissolved in the same or a miscible solvent. The this compound salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Purification of imidazole-containing compounds can sometimes be challenging due to their basicity and potential for coordination with metal ions. A common method for purifying the final product or intermediates is through selective precipitation or crystallization.

Methodology:

-

Selective Precipitation: The crude reaction mixture containing the imidazole derivative can be dissolved in an organic solvent. Treatment with a strong acid can lead to the selective precipitation of the desired imidazole salt, which can then be isolated by filtration.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system. This involves dissolving the compound in a hot solvent in which it is soluble and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

HPLC is a standard analytical technique for assessing the purity and quantifying the concentration of pharmaceutical compounds. A reverse-phase HPLC method is generally suitable for a molecule like this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be controlled to ensure consistent ionization of the analyte.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Sample Preparation: Samples are accurately weighed and dissolved in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.

-

Analysis: A small volume of the sample solution is injected into the HPLC system. The retention time and peak area are used to identify and quantify the compound, respectively, by comparing them to a standard of known concentration.

The following diagram outlines a typical workflow for the HPLC analysis of this compound.

Caption: General Workflow for HPLC Analysis of this compound.

Conclusion

This compound remains a compound of significant interest due to its potent and selective interaction with the histamine H3 receptor. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the signaling pathways it modulates. The outlined experimental protocols for synthesis, purification, and analysis serve as a foundation for researchers and drug development professionals working with this and similar molecules. Further research to fully elucidate its pharmacological profile and to develop optimized and validated analytical methods will be crucial for its potential translation into therapeutic applications.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration. | Semantic Scholar [semanticscholar.org]

- 3. Cipralisant - Wikipedia [en.wikipedia.org]

- 4. This compound | C18H24N2O4 | CID 6450822 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Untapped Potential of Cipralisant Maleate in Alzheimer's Disease: A Prospective Analysis

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the potential utility of Cipralisant Maleate in Alzheimer's disease (AD) models. As of the time of writing, there is no direct published research investigating the effects of this compound specifically in this context. The following is a synthesis of the known pharmacology of Cipralisant and the broader class of histamine H3 receptor antagonists, extrapolated to the pathophysiology of Alzheimer's disease.

Executive Summary

Alzheimer's disease (AD) continues to pose a significant challenge to global health, with a pressing need for novel therapeutic strategies. This technical guide explores the theoretical potential of this compound, a potent and selective histamine H3 receptor (H3R) ligand, as a disease-modifying agent in AD. While clinical development of Cipralisant for other indications appears to have been discontinued, its mechanism of action as an H3R antagonist/inverse agonist presents a compelling rationale for its investigation in the context of neurodegenerative disorders characterized by cognitive decline. This document outlines the pharmacological profile of Cipralisant, its proposed mechanism of action relevant to AD, hypothetical experimental protocols for its evaluation in established AD models, and the expected quantitative outcomes.

Introduction to this compound and the Histamine H3 Receptor

Cipralisant (also known as GT-2331) is a small molecule that acts as a potent and selective ligand for the histamine H3 receptor.[1][2][3][4][5] The pharmacology of Cipralisant is complex; it has been described as a full antagonist in vivo in some models, while exhibiting agonist or partial agonist properties in certain in vitro systems. The H3R is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other key neurotransmitters in the central nervous system, including acetylcholine, norepinephrine, dopamine, and glutamate.

The histamine system in the brain plays a crucial role in maintaining wakefulness, attention, and cognitive functions. Consequently, antagonists and inverse agonists of the H3R have been a focus of research for their potential to enhance cognitive function in various neurological and psychiatric disorders, including AD, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). By blocking the inhibitory tone of the H3R, these compounds can increase the synaptic levels of pro-cognitive neurotransmitters.

Rationale for Investigating this compound in Alzheimer's Disease

The progressive cognitive decline in Alzheimer's disease is linked to several neuropathological hallmarks, including the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction and the loss of neurons, particularly cholinergic neurons in the basal forebrain. The resulting deficit in acetylcholine is a well-established contributor to the memory and learning impairments observed in AD patients.

The therapeutic hypothesis for this compound in AD is primarily based on its function as an H3R antagonist/inverse agonist. By blocking H3 heteroreceptors on cholinergic nerve terminals, Cipralisant could increase the release of acetylcholine in brain regions critical for memory and cognition, such as the hippocampus and cortex. This pro-cholinergic effect could offer symptomatic relief similar to current acetylcholinesterase inhibitors, but through a distinct and potentially synergistic mechanism.

Furthermore, the modulation of other neurotransmitters, such as norepinephrine and dopamine, by H3R antagonism may also contribute to improving cognitive function and addressing some of the neuropsychiatric symptoms associated with AD. Research on other H3R antagonists has demonstrated their ability to improve performance in various preclinical models of cognitive impairment.

Proposed Signaling Pathway of this compound

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Activation of the H3R leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. As an antagonist/inverse agonist, Cipralisant would block the constitutive activity of the H3R and prevent its activation by histamine, thereby disinhibiting the release of histamine and other neurotransmitters.

Caption: Proposed signaling pathway of this compound at the H3 receptor.

Hypothetical Experimental Protocols for Preclinical Evaluation

To assess the potential of this compound in AD models, a series of in vitro and in vivo experiments would be necessary. The following are detailed, albeit hypothetical, protocols for key experiments.

In Vitro Assessment of Aβ-induced Synaptic Dysfunction

-

Objective: To determine if this compound can protect against Aβ oligomer-induced synaptic damage in primary neuronal cultures.

-

Methodology:

-

Primary hippocampal or cortical neurons are cultured from embryonic day 18 (E18) rat or mouse pups.

-

After 14-21 days in vitro, cultures are pre-treated with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24 hours.

-

Synthetic Aβ1-42 oligomers (e.g., 500 nM) are added to the cultures for 24 hours.

-

Synaptic integrity is assessed by immunocytochemistry for synaptic markers such as synaptophysin and PSD-95.

-

Synaptic function can be evaluated using electrophysiological techniques like whole-cell patch-clamp to measure miniature excitatory postsynaptic currents (mEPSCs).

-

-

Expected Outcome: this compound pre-treatment would attenuate the Aβ-induced reduction in synaptic marker density and restore mEPSC frequency and amplitude.

In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

-

Objective: To evaluate the effects of chronic this compound administration on cognitive deficits, amyloid pathology, and tau hyperphosphorylation in a relevant AD mouse model (e.g., 5XFAD or APP/PS1).

-

Methodology:

-

Animals: 6-month-old 5XFAD transgenic mice and wild-type littermates are used.

-

Drug Administration: this compound is administered daily via oral gavage at doses of 1, 3, and 10 mg/kg for 3 months. A vehicle group serves as a control.

-

Behavioral Testing: A battery of cognitive tests is performed during the final month of treatment, including:

-

Morris Water Maze: To assess spatial learning and memory.

-

Y-maze: To evaluate short-term spatial working memory.

-

Novel Object Recognition: To test recognition memory.

-

-

Biochemical and Histological Analysis: At the end of the treatment period, brains are harvested.

-

One hemisphere is used for ELISA to quantify soluble and insoluble Aβ40 and Aβ42 levels.

-

The other hemisphere is sectioned for immunohistochemical analysis of Aβ plaques (using antibodies like 6E10) and phosphorylated tau (using antibodies like AT8).

-

Synaptic marker proteins (e.g., synaptophysin, PSD-95) are quantified by Western blotting.

-

-

-

Expected Outcome: Chronic treatment with this compound would lead to improved performance in cognitive tasks, a reduction in brain Aβ burden, and decreased tau hyperphosphorylation compared to vehicle-treated transgenic mice.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the types of quantitative data that would be generated from the proposed experiments.

Table 1: Expected Outcomes from In Vitro Aβ-induced Synaptotoxicity Assay

| Treatment Group | Synaptophysin Puncta Density (puncta/100 µm²) | PSD-95 Puncta Density (puncta/100 µm²) | mEPSC Frequency (Hz) | mEPSC Amplitude (pA) |

| Vehicle | 100 ± 10 | 95 ± 8 | 2.5 ± 0.3 | 15 ± 1.2 |

| Aβ (500 nM) | 55 ± 7 | 50 ± 6 | 1.2 ± 0.2 | 10 ± 0.9 |

| Aβ + Cipralisant (10 nM) | 65 ± 8 | 60 ± 7 | 1.5 ± 0.2 | 11 ± 1.0 |

| Aβ + Cipralisant (100 nM) | 80 ± 9 | 75 ± 8 | 2.0 ± 0.3 | 13 ± 1.1 |

| Aβ + Cipralisant (1 µM) | 90 ± 11 | 85 ± 9 | 2.3 ± 0.3 | 14 ± 1.2 |

Table 2: Expected Outcomes from In Vivo Efficacy Study in 5XFAD Mice

| Treatment Group | Morris Water Maze Escape Latency (s) | Y-maze Spontaneous Alternation (%) | Novel Object Recognition Discrimination Index | Brain Insoluble Aβ42 (pg/mg tissue) | Hippocampal p-tau (AT8) Optical Density |

| Wild-type + Vehicle | 20 ± 3 | 75 ± 5 | 0.7 ± 0.05 | < 50 | 1.0 ± 0.1 |

| 5XFAD + Vehicle | 55 ± 6 | 50 ± 4 | 0.3 ± 0.04 | 5000 ± 800 | 3.5 ± 0.5 |

| 5XFAD + Cipralisant (1 mg/kg) | 45 ± 5 | 58 ± 5 | 0.45 ± 0.05 | 4000 ± 700 | 2.8 ± 0.4 |

| 5XFAD + Cipralisant (3 mg/kg) | 35 ± 4 | 65 ± 6 | 0.6 ± 0.06 | 3000 ± 600 | 2.0 ± 0.3 |

| 5XFAD + Cipralisant (10 mg/kg) | 28 ± 4 | 70 ± 5 | 0.65 ± 0.05 | 2500 ± 500 | 1.5 ± 0.2 |

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the in vivo evaluation of this compound in an AD mouse model.

Caption: A hypothetical workflow for preclinical testing of this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the pharmacological profile of this compound as a histamine H3 receptor antagonist/inverse agonist provides a strong theoretical basis for its investigation as a potential therapeutic agent for Alzheimer's disease. Its ability to enhance the release of pro-cognitive neurotransmitters, particularly acetylcholine, aligns with established therapeutic strategies for AD. The proposed experimental protocols offer a roadmap for a comprehensive preclinical evaluation of Cipralisant's efficacy in reversing or attenuating the cognitive and neuropathological features of AD in relevant animal models.

Should these or similar preclinical studies yield positive results, further investigation into the safety and tolerability of this compound in the context of an elderly population would be warranted. Given the complex and multifactorial nature of Alzheimer's disease, novel therapeutic approaches are critically needed, and the exploration of compounds like Cipralisant, which target key neurotransmitter systems implicated in cognitive function, represents a promising avenue for future drug development.

References

GT-2331 (Cipralisant): A Preclinical Investigation of a Histamine H3 Receptor Antagonist for Attention Deficit Hyperactivity Disorder

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Attention Deficit Hyperactivity Disorder (ADHD) is a prevalent neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity. Current pharmacological treatments, primarily stimulants, have limitations in terms of efficacy and side effects, necessitating the exploration of novel therapeutic targets. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of several key neurotransmitters, has emerged as a promising target for cognitive and attention-related disorders. This whitepaper provides a comprehensive technical overview of GT-2331 (Cipralisant), a potent and selective histamine H3 receptor antagonist, and its potential role in the treatment of ADHD. While preclinical studies have demonstrated pro-cognitive and attention-enhancing effects in relevant animal models, the clinical development of GT-2331 for ADHD remains largely undisclosed. This document summarizes the available preclinical data, details key experimental methodologies, and elucidates the underlying signaling pathways to provide a robust resource for the scientific community.

Introduction: The Rationale for Targeting the Histamine H3 Receptor in ADHD

ADHD is a complex disorder with a neurobiological basis involving the dysregulation of catecholaminergic (dopamine and norepinephrine) and cholinergic neurotransmitter systems in brain regions associated with executive function and attention. The histaminergic system, particularly the histamine H3 receptor, plays a crucial modulatory role in these systems.

The H3 receptor is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. More importantly in the context of ADHD, H3 receptors also function as heteroreceptors on non-histaminergic neurons, where they inhibit the release of other key neurotransmitters, including:

-

Norepinephrine: Crucial for maintaining alertness, arousal, and attention.

-

Dopamine: A key neurotransmitter in reward, motivation, and executive function.

-

Acetylcholine: Plays a vital role in learning, memory, and cognitive processing.

By antagonizing the H3 receptor, compounds like GT-2331 are hypothesized to disinhibit the release of these neurotransmitters in key brain regions, thereby enhancing cognitive function and attention. This mechanism offers a non-stimulant approach to treating ADHD with a potentially different side-effect profile compared to traditional medications.

Preclinical Pharmacology of GT-2331 (Cipralisant)

GT-2331, also known as Cipralisant, is a potent and selective antagonist of the histamine H3 receptor.[1] Its preclinical profile suggests a potential therapeutic role in disorders characterized by cognitive and attentional deficits.

Binding Affinity and Functional Activity

GT-2331 exhibits high affinity for the histamine H3 receptor. The available quantitative data on its binding and functional activity are summarized in the table below.

| Parameter | Species | Value | Reference |

| pKi (H3 Receptor) | - | 9.9 | [1] |

| Ki (rat H3 Receptor) | Rat | 0.47 nM | [1] |

| pA2 (guinea-pig jejunum) | Guinea Pig | 8.5 ± 0.03 | [2] |

Table 1: Binding Affinity and Functional Activity of GT-2331

In Vivo Efficacy in an Animal Model of ADHD

The spontaneously hypertensive rat (SHR) is a widely used and validated animal model for ADHD, exhibiting key behavioral characteristics of the disorder, including inattention and impulsivity.

A key preclinical study evaluated the effects of GT-2331 in a repeated acquisition avoidance response task in SHR pups.[3] This task is designed to measure cognitive and attention deficits.

| Animal Model | Task | Compound | Dose (s.c.) | Outcome | Reference |

| SHR Pups | Repeated Acquisition Avoidance Response | GT-2331 | 1 mg/kg | Significantly enhanced performance | |

| SHR Pups | Repeated Acquisition Avoidance Response | Ciproxifan | 3 mg/kg | Significantly enhanced performance | |

| SHR Pups | Repeated Acquisition Avoidance Response | Methylphenidate | 1 and 3 mg/kg | Significantly improved performance |

Table 2: In Vivo Efficacy of GT-2331 in the Spontaneously Hypertensive Rat (SHR) Model of ADHD

The results demonstrated that GT-2331, at a dose of 1 mg/kg (subcutaneous), significantly enhanced the performance of SHR pups in this demanding cognitive task. The pro-cognitive effects of another H3 receptor antagonist, ciproxifan, were blocked by the H3 receptor agonist (R)-alpha-methylhistamine, confirming the mechanism of action at the H3 receptor.

Experimental Protocols

Repeated Acquisition Version of an Inhibitory Avoidance Task in SHR Pups

This protocol is adapted from the methodology described in the key preclinical study evaluating GT-2331 in an animal model of ADHD.

Objective: To assess the effects of GT-2331 on learning and memory in a model of ADHD.

Animals: Male spontaneously hypertensive rat (SHR) pups (20-24 days old). Wistar (WI) and Wistar Kyoto (WKY) rat pups can be used as control strains.

Apparatus: A two-compartment inhibitory avoidance apparatus consisting of a brightly lit "safe" compartment and a darkened "shock" compartment connected by an opening. The floor of the dark compartment is a grid capable of delivering a mild footshock.

Procedure:

-

Habituation: Pups are handled for several days prior to the experiment.

-

Drug Administration: GT-2331 (or vehicle/other compounds) is administered subcutaneously (s.c.) at the desired dose (e.g., 1 mg/kg) at a specified time before the training session.

-

Training (Trial 1):

-

A pup is placed in the brightly lit compartment, facing away from the opening to the dark compartment.

-

The latency to enter the dark compartment is recorded.

-

Upon entering the dark compartment with all four paws, a mild, brief footshock (e.g., 0.1 mA for 1 second) is delivered.

-

The pup is immediately removed from the apparatus and returned to its home cage.

-

-

Inter-trial Interval: A 1-minute interval is observed.

-

Subsequent Trials (Trials 2-5):

-

The same pup is placed back into the brightly lit compartment.

-

The latency to enter the dark compartment is recorded. No footshock is delivered in these subsequent trials.

-

This process is repeated for a total of five trials.

-

-

Data Analysis: The latency to enter the dark compartment for each trial is recorded. An increase in latency across trials indicates successful learning and memory of the aversive experience. The performance of the GT-2331 treated group is compared to the vehicle-treated group and other control groups.

Signaling Pathways of the Histamine H3 Receptor

GT-2331 exerts its effects by antagonizing the histamine H3 receptor, which is coupled to the inhibitory G protein, Gαi/o. This antagonism blocks the downstream signaling cascades normally initiated by histamine binding.

Upon activation by histamine, the H3 receptor initiates several intracellular signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

-

Modulation of MAP Kinase Pathway: H3 receptor activation can also influence the Mitogen-Activated Protein (MAP) Kinase signaling cascade, which is involved in various cellular processes including gene expression and neuroplasticity.

-

Activation of PI3K/Akt Pathway: The receptor can also signal through the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and metabolism.

-

Modulation of Ion Channels: The Gβγ subunits of the G protein can directly interact with and modulate the activity of ion channels, such as voltage-gated calcium channels, leading to a reduction in neurotransmitter release.

By blocking these actions, GT-2331 effectively increases the release of histamine and other neurotransmitters, leading to its pro-cognitive effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of histamine H(3) receptor ligands GT-2331 and ciproxifan in a repeated acquisition avoidance response in the spontaneously hypertensive rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hypothetical Utility of Cipralisant Maleate as a Click Chemistry Reagent: A Technical Exploration

Disclaimer: The following guide is a theoretical exploration of how Cipralisant Maleate could be adapted for use in click chemistry. As of the current body of scientific literature, this compound is not established as a click chemistry reagent. This document is intended for an audience of researchers, scientists, and drug development professionals to illustrate the principles of click chemistry by hypothesizing the modification and application of a known bioactive molecule.

Introduction to this compound

This compound is a potent and selective histamine H₃ receptor antagonist/inverse agonist. The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. By blocking this receptor, Cipralisant enhances the release of these neurotransmitters, leading to wake-promoting and cognitive-enhancing effects. Its primary therapeutic applications under investigation have been for the treatment of narcolepsy and other sleep-wake disorders.

Chemical Structure:

Caption: The chemical structure of Cipralisant.

Principles of Click Chemistry

Click chemistry refers to a class of biocompatible reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents. The most common example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. For a molecule to be a "click chemistry reagent," it must possess a reactive handle, typically a terminal alkyne or an azide group, that allows it to participate in these reactions.

Hypothetical Modification of this compound for Click Chemistry

To be utilized as a click chemistry reagent, this compound would require chemical modification to incorporate either a terminal alkyne or an azide functional group. The piperidine ring of Cipralisant presents a potential site for such modification without significantly altering the core pharmacophore responsible for its H₃ receptor activity.

Synthesis of an Alkyne-Modified Cipralisant Analog ("Cipralisant-Alkyne")

A plausible synthetic route could involve the reaction of a Cipralisant precursor with a suitable alkyne-containing electrophile. For instance, propargyl bromide could be used to introduce a terminal alkyne.

Hypothetical Reaction Scheme:

Cipralisant Precursor + Propargyl Bromide → Cipralisant-Alkyne

Synthesis of an Azide-Modified Cipralisant Analog ("Cipralisant-Azide")

Alternatively, an azide group could be introduced. This might involve a two-step process starting with the introduction of a leaving group (e.g., a tosylate) onto the piperidine ring, followed by nucleophilic substitution with sodium azide.

Hypothetical Reaction Scheme:

-

Cipralisant Precursor + Tosyl Chloride → Tosylated Cipralisant

-

Tosylated Cipralisant + Sodium Azide → Cipralisant-Azide

Hypothetical Experimental Protocols

The following are hypothetical protocols for the synthesis and subsequent click reaction of a modified Cipralisant analog.

Protocol for Synthesis of "Cipralisant-Alkyne"

| Step | Procedure | Reagents/Solvents | Conditions | Notes |

| 1 | Solubilization | Cipralisant Precursor, Anhydrous DMF | Room Temperature | Perform under inert atmosphere (N₂ or Ar). |

| 2 | Deprotonation | Sodium Hydride (NaH) | 0 °C to Room Temperature | Add NaH portion-wise to control hydrogen gas evolution. |

| 3 | Alkylation | Propargyl Bromide | Room Temperature, 12 hours | Monitor reaction progress by TLC or LC-MS. |

| 4 | Quenching | Saturated aq. NH₄Cl | 0 °C | Add dropwise to quench excess NaH. |

| 5 | Extraction | Ethyl Acetate, Water | - | Separate organic layer and wash with brine. |

| 6 | Purification | Silica Gel Chromatography | Hexane/Ethyl Acetate gradient | Isolate the desired product. |

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Step | Procedure | Reagents/Solvents | Conditions | Notes |

| 1 | Reaction Setup | "Cipralisant-Alkyne", Azide-containing molecule, t-Butanol/Water (1:1) | Room Temperature | - |

| 2 | Catalyst Addition | Copper(II) Sulfate (CuSO₄), Sodium Ascorbate | Room Temperature | Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. |

| 3 | Reaction | Stirring | Room Temperature, 4-24 hours | Monitor reaction progress by TLC or LC-MS until starting materials are consumed. |

| 4 | Workup | Water, Dichloromethane | - | Extract the product into the organic layer. |

| 5 | Purification | Silica Gel Chromatography or Preparative HPLC | Appropriate solvent system | Isolate the final triazole-linked conjugate. |

Data Presentation

Table 1: Hypothetical Reaction Parameters and Outcomes

| Reaction | Reactants | Yield (%) | Purity (%) | Analytical Method |

| Synthesis of "Cipralisant-Alkyne" | Cipralisant Precursor, Propargyl Bromide | 75 | >95 | ¹H NMR, LC-MS |

| CuAAC Reaction | "Cipralisant-Alkyne", Benzyl Azide | 92 | >98 | ¹H NMR, ¹³C NMR, HRMS |

Visualizations

Cipralisant Signaling Pathway

The following diagram illustrates the established signaling pathway of Cipralisant as a histamine H₃ receptor antagonist.

Caption: Signaling pathway of Cipralisant at the H3 receptor.

Hypothetical Experimental Workflow for "Cipralisant-Alkyne" Synthesis and Click Reaction

This diagram outlines the proposed workflow from synthesis to final product.

Caption: Hypothetical workflow for Cipralisant click chemistry.

Conclusion

While this compound is a well-characterized histamine H₃ receptor antagonist, it is not inherently a click chemistry reagent. However, its structure presents opportunities for chemical modification to incorporate the necessary functional groups for such reactions. This theoretical guide illustrates how "Cipralisant-Alkyne" or "Cipralisant-Azide" analogs could be synthesized and utilized in click chemistry protocols. Such derivatives could enable the development of novel molecular probes for studying the H₃ receptor, targeted drug delivery systems, or the creation of bivalent ligands, thereby expanding the utility of the Cipralisant scaffold beyond its current applications. Further research would be required to validate these hypothetical pathways and assess the impact of such modifications on the pharmacological activity of the parent molecule.

Understanding the dual agonist-antagonist properties of Cipralisant

An In-Depth Technical Guide to the Dual Agonist-Antagonist Properties of Cipralisant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant, also known as GT-2331, is a highly potent and selective ligand for the histamine H3 receptor (H3R).[1][2][3] Initially classified as a powerful H3R antagonist, subsequent research has revealed a more complex pharmacological profile, demonstrating that Cipralisant can exhibit both agonist and antagonist properties depending on the experimental context.[1][4] This dual activity is a manifestation of a phenomenon known as protean agonism or functional selectivity, which is intrinsically linked to the high constitutive activity of the H3 receptor. Understanding this dual nature is critical for the accurate interpretation of experimental data and for the strategic development of H3R-targeting therapeutics for neurological and cognitive disorders.

This technical guide provides a comprehensive overview of the core mechanisms underlying Cipralisant's dual properties, presents quantitative data in a structured format, details key experimental protocols, and visualizes the complex signaling pathways and workflows involved.

The Histamine H3 Receptor: A Complex Regulatory Hub

The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions as a key regulator of neurotransmission, acting as both an autoreceptor on histaminergic neurons to inhibit histamine synthesis and release, and as a heteroreceptor on other neurons to modulate the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

Signaling Pathways

The H3R is primarily coupled to the inhibitory Gαi/o family of G-proteins. Its activation initiates several downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The canonical pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently dampens the activity of Protein Kinase A (PKA).

-

Modulation of MAPK and PI3K/Akt Pathways: H3R stimulation also activates the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways. Activation of PI3K leads to the phosphorylation and activation of Akt (Protein Kinase B), which in turn can inactivate Glycogen Synthase Kinase 3β (GSK-3β), a protein involved in apoptosis.

-

Other Signaling Events: The H3R can also activate Phospholipase A2 (PLA2), leading to the release of arachidonic acid, and modulate ion channels, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release.

Constitutive Activity and Inverse Agonism

A key feature of the H3R is its high level of constitutive (agonist-independent) activity. This means that a significant portion of H3 receptors can spontaneously adopt an active conformation and signal through the Gαi/o pathway even in the absence of an agonist. This tonic, baseline inhibition is physiologically relevant, particularly in regulating the activity of histaminergic neurons.

This property gives rise to the concept of inverse agonism . While a neutral antagonist simply blocks an agonist from binding, an inverse agonist binds to the constitutively active receptor and stabilizes it in an inactive conformation, thereby reducing the baseline signaling. Many compounds previously classified as H3R antagonists, such as thioperamide and pitolisant, are now understood to be inverse agonists.

Cipralisant: A Protean Agonist

The dual agonist-antagonist behavior of Cipralisant is best explained by its classification as a protean agonist . A protean agonist is a ligand whose effect can range from agonism to inverse agonism depending on the level of constitutive activity in the specific biological system under study.

-

In Vitro Agonist Activity: In recombinant cell systems (e.g., HEK cells) that overexpress the H3R, the level of constitutive activity may be relatively low. In these systems, Cipralisant acts as a potent, full agonist, effectively activating the Gαi/o pathway to inhibit cAMP accumulation and stimulate GTPγS binding.

-

In Vivo Antagonist Activity: In native tissues, such as the brain, the H3R displays high constitutive activity. In this high-activity environment, Cipralisant functions as an antagonist, blocking the effects of endogenous histamine. Its ability to increase wakefulness and improve cognitive performance in preclinical models is consistent with an antagonist/inverse agonist profile, as this action increases the release of histamine and other neurotransmitters in the brain. In some native preparations, like rat brain synaptosomes, it has been observed to behave as a partial agonist.

Data Presentation: Quantitative Pharmacology of Cipralisant

The following tables summarize the key quantitative data reported for Cipralisant.

Table 1: Binding Affinity of Cipralisant for the Histamine H3 Receptor

| Species/System | Radioligand | Ki (nM) | pKi | Reference(s) |

| Rat | [3H]-N-α-methylhistamine | 0.47 | 9.33 | |

| Human | Not Specified | Not Specified | 9.9 |

Ki (Inhibition constant): Concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. pKi: The negative logarithm of the Ki value.

Table 2: Functional Activity of Cipralisant at the Histamine H3 Receptor

| Assay Type | System | Observed Effect | Potency (EC50/IC50) | Reference(s) |

| [35S]GTPγS Binding | HEK cells expressing rat H3R | Agonist | EC50 = 5.6 nM | |

| cAMP Accumulation | HEK cells | Full Agonist | Not Specified | |

| Neurotransmitter Release | Rat brain synaptosomes | Partial Agonist | Not Specified | |

| R-α-methylhistamine-induced Drinking | In vivo (Rat) | Antagonist | Blocks effect at 10 mg/kg (p.o.) | |

| Cognitive Performance | In vivo (Rat) | Antagonist/Procognitive | Effective at 1 mg/kg (s.c.) |

EC50 (Half maximal effective concentration): Concentration of a drug that gives half of the maximal response. IC50 (Half maximal inhibitory concentration): Concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

Detailed methodologies are crucial for reproducing and interpreting pharmacological data. Below are protocols for key experiments used to characterize ligands like Cipralisant.

Radioligand Binding Assay (Competition)

This assay measures the affinity (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation:

-

Harvest cells expressing the H3 receptor (e.g., HEK293T-hH3R) or dissect brain tissue (e.g., rat cerebral cortex).

-

Homogenize cells/tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay). Store at -80°C.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable H3R radioligand (e.g., [3H]-N-α-methylhistamine, [3H]-NAMH), and varying concentrations of the unlabeled test compound (Cipralisant).

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known H3R antagonist (e.g., 10 µM clobenpropit) to saturate all specific binding sites.

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the data using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures a compound's ability to modulate the Gαi/o-mediated inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture:

-

Culture cells stably expressing the H3 receptor (e.g., CHO or HEK cells) in appropriate media.

-

Harvest cells and resuspend them in stimulation buffer at a predetermined optimal density.

-

-

Assay Procedure:

-

Dispense cells into a 96- or 384-well plate.

-

To measure agonist activity: Add varying concentrations of the test compound (Cipralisant) along with a fixed concentration of an adenylyl cyclase stimulator like forskolin. Forskolin raises cAMP levels, and an H3R agonist will counteract this effect.

-

To measure inverse agonist activity: Add varying concentrations of the test compound to the cells (without an agonist) and measure the increase in cAMP from the basal, constitutively active state. Forskolin can also be used to amplify the signal window.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common methods include:

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where competition between endogenous cAMP and a biotinylated cAMP probe for an antibody-coated acceptor bead modulates a luminescent signal.

-

HTRF (Homogeneous Time-Resolved Fluorescence): An assay based on FRET between a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor.

-

ELISA (Enzyme-Linked Immunosorbent Assay): A traditional plate-based immunoassay.

-

-

-

Data Analysis:

-

Generate dose-response curves by plotting the signal (e.g., luminescence, fluorescence) against the log concentration of the test compound.

-

For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal effect (Emax).

-

For inverse agonist activity, determine the EC50 for the increase in cAMP.

-

Conclusion

Cipralisant (GT-2331) exemplifies the pharmacological complexity that can arise from GPCRs with high constitutive activity. Its characterization as a protean agonist, exhibiting full agonism in recombinant systems and antagonist-like effects in vivo, underscores the critical importance of the cellular environment in determining a ligand's functional outcome. The dual agonist-antagonist properties are not contradictory but rather a reflection of the ligand's interaction with different conformational states of the H3 receptor under varying levels of basal signaling. For drug development professionals, the case of Cipralisant serves as a crucial reminder that a comprehensive pharmacological profile, utilizing a diverse array of assays from recombinant in vitro systems to native tissue preparations and in vivo models, is essential for accurately predicting the therapeutic potential and mechanism of action of novel receptor modulators.

References

Methodological & Application

Application Notes and Protocols for Cipralisant Maleate in In Vivo Rodent Behavioral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant Maleate (also known as GT-2331) is a potent and selective histamine H3 receptor antagonist/inverse agonist. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. By blocking the inhibitory effect of the H3 receptor, Cipralisant increases the release of these neurotransmitters in the brain, leading to enhanced wakefulness and improved cognitive function. These properties make Cipralisant a compound of interest for the potential treatment of disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and cognitive impairments.

These application notes provide detailed protocols for key in vivo rodent behavioral assays to evaluate the efficacy of this compound in promoting wakefulness and enhancing cognitive performance.

Mechanism of Action: Histamine H3 Receptor Antagonism

Cipralisant acts as an antagonist at the histamine H3 receptor. In a resting state, the H3 receptor exhibits constitutive activity, which tonically inhibits the release of histamine and other neurotransmitters. As an antagonist/inverse agonist, Cipralisant blocks both the binding of endogenous histamine and the constitutive activity of the receptor. This disinhibition leads to an increased release of histamine from presynaptic neurons. The released histamine then acts on postsynaptic histamine H1 and H2 receptors, leading to downstream signaling cascades that promote neuronal excitation and arousal.

Caption: Histamine H3 Receptor Signaling Pathway and the Action of Cipralisant.

In Vivo Rodent Behavioral Assays

Cognitive Enhancement: Repeated Acquisition Inhibitory Avoidance Task

This assay is particularly useful for evaluating the pro-cognitive and attention-enhancing effects of compounds like Cipralisant, especially in models of cognitive deficit such as the Spontaneously Hypertensive Rat (SHR) pups, which exhibit characteristics of ADHD.[1]

Experimental Protocol

-

Animals: Male Spontaneously Hypertensive Rat (SHR) pups, Wistar rats, and Wistar Kyoto (WKY) rats (20-24 days old).[1]

-

Apparatus: A two-compartment inhibitory avoidance apparatus consisting of a brightly lit compartment and a darkened compartment. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

-

Drug Administration: this compound (e.g., 1 mg/kg) or vehicle is administered subcutaneously (s.c.) 30 minutes before the first trial.[1]

-

Procedure:

-

Place a pup in the brightly lit compartment.

-